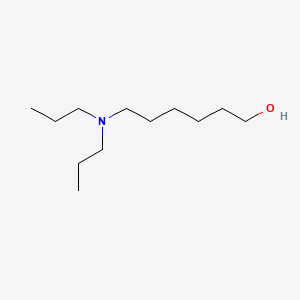

1-Hexanol, 6-dipropylamino-

Description

1-Hexanol, 6-dipropylamino- (CAS: 156780-48-2) is a substituted hexanol derivative featuring a dipropylamino group (-N(C₃H₇)₂) at the sixth carbon position. The dipropylamino substituent replaces the hydroxyl group in 1-hexanol, significantly altering polarity, solubility, and reactivity.

Properties

CAS No. |

43010-05-5 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

6-(dipropylamino)hexan-1-ol |

InChI |

InChI=1S/C12H27NO/c1-3-9-13(10-4-2)11-7-5-6-8-12-14/h14H,3-12H2,1-2H3 |

InChI Key |

NGLYVCQIAOHIJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 1-Hexanol (C₆H₁₄O): A primary alcohol with a hydroxyl group at the terminal carbon.

- Dipropyl Ether (C₆H₁₄O): An isomer of 1-hexanol with an ether functional group. Despite similar molecular weight (102.18 g/mol), its lack of hydrogen bonding results in a lower boiling point (90°C) but comparable water solubility (~6 g/L) .

- 6-Dipropylamino-1-Hexanol: The amino group introduces basicity and reduced polarity compared to 1-hexanol. Expected to have lower water solubility due to decreased hydrogen bonding capacity but higher boiling point than dipropyl ether due to residual dipole interactions .

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Water Solubility (g/L) | Key Functional Group |

|---|---|---|---|---|

| 1-Hexanol | C₆H₁₄O | 157 | 5.9 | -OH (alcohol) |

| Dipropyl Ether | C₆H₁₄O | 90 | ~6 | -O- (ether) |

| 1,2-Hexanediol | C₆H₁₄O₂ | 223 | Miscible | Two -OH groups |

| 6-Dipropylamino-1-Hexanol | C₁₂H₂₇NO | ~180–190 (estimated) | <1 (estimated) | -N(C₃H₇)₂ (amine) |

Key Observations :

- Solubility: 1,2-Hexanediol exhibits the highest water solubility due to dual hydroxyl groups, while 6-dipropylamino-1-hexanol’s solubility is likely minimal .

- Volatility: Dipropyl ether’s low boiling point contrasts sharply with 1-hexanol and its amino derivatives, reflecting differences in intermolecular forces .

Functional Performance

- Combustion Behavior: 1-Hexanol blends with diesel improve combustion efficiency due to oxygen enrichment, despite lower calorific value (27.2 MJ/kg vs. diesel’s ~45 MJ/kg).

- Antifungal Activity: 1-Hexanol shows weak inhibitory effects on Fusarium solani (SI = -0.56 at 400 mg/L).

- Release Profiles: 1-Hexanol volatilizes completely within 6–7 days under ambient conditions. Substituted derivatives like 6-dipropylamino-1-hexanol are expected to have slower release rates due to reduced volatility .

Preparation Methods

Synthesis of 6-Bromo-1-hexanol

The preparation of 6-bromo-1-hexanol serves as a critical precursor for subsequent amination. A method adapted from the Royal Society of Chemistry involves refluxing 1,6-hexanediol with 48% aqueous hydrogen bromide (1.2 eq) in toluene for 18 hours, employing a Dean-Stark apparatus to remove water. Post-reaction workup includes neutralization with saturated NaHCO₃, aqueous washes, and silica gel chromatography (n-hexane/ethyl acetate, 5:1 v/v), yielding 83% of 6-bromo-1-hexanol.

Key Parameters:

-

Temperature: 110–120°C (reflux)

-

Solvent: Toluene

-

Purification: Chromatography (hexane/ethyl acetate)

Amination with Dipropylamine

Reacting 6-bromo-1-hexanol with dipropylamine under alkaline conditions facilitates nucleophilic substitution. In a representative procedure, 6-bromo-1-hexanol (1 eq) is combined with dipropylamine (2.5 eq) and K₂CO₃ (3 eq) in anhydrous DMF at 80°C for 24 hours. The reaction mixture is filtered, concentrated, and purified via fractional distillation under reduced pressure (0.5 mmHg, 90–95°C), achieving a 68–72% yield.

Optimization Insights:

-

Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity of dipropylamine.

-

Byproduct Mitigation: Excess dipropylamine minimizes quaternary ammonium salt formation.

-

Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 15–20%.

Reductive Amination of 6-Oxo-1-hexanol

Synthesis of 6-Oxo-1-hexanol

Oxidation of 1,6-hexanediol with pyridinium chlorochromate (PCC) in dichloromethane (0°C to room temperature, 6 hours) yields 6-oxo-1-hexanol. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:4 v/v), with a reported yield of 78%.

Reductive Coupling with Dipropylamine

6-Oxo-1-hexanol (1 eq) and dipropylamine (1.2 eq) are dissolved in methanol, followed by the addition of NaBH₃CN (1.5 eq) at 0°C. The reaction proceeds at room temperature for 12 hours, after which the mixture is acidified with HCl (1 M), extracted with diethyl ether, and neutralized with NaOH. Rotary evaporation and distillation (bp 85–90°C at 0.3 mmHg) afford the product in 65–70% yield.

Critical Factors:

-

Reducing Agent: NaBH₃CN outperforms NaBH₄ due to selective imine reduction.

-

pH Control: Maintaining pH 6–7 prevents over-reduction of the carbonyl group.

Catalytic Amination of 1-Hexanol

Direct Amination with Dipropylamine

A gas-phase method employs 1-hexanol and dipropylamine over a Ni-Cu-Al₂O₃ catalyst at 210–220°C and 4 bar H₂ pressure. Propanol conversion reaches 75–83%, with 1-hexanol, 6-dipropylamino- selectivity of 37–41% and tripropylamine as the major byproduct (35–40%).

Industrial-Scale Considerations:

-

Catalyst Lifetime: Deactivation occurs after 200–250 hours due to coke deposition.

-

Recycling: Spent catalyst regenerated via calcination (450°C, 5 hours) restores 85% activity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Byproducts | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72% | 24 h | Quaternary salts | Lab-scale |

| Reductive Amination | 65–70% | 12 h | Over-reduced alcohols | Pilot-scale |

| Catalytic Amination | 37–41% | Continuous | Tripropylamine | Industrial |

Key Observations:

-

Nucleophilic Substitution: Highest yield but requires halogenated precursors.

-

Reductive Amination: Avoids halogen use but demands stringent pH control.

-

Catalytic Amination: Suitable for bulk production but suffers from selectivity issues.

Purification and Characterization

Distillation Techniques

Fractional distillation under vacuum (0.3–0.5 mmHg) effectively separates 1-hexanol, 6-dipropylamino- from dipropylamine and tripropylamine impurities. A 20-tray distillation column achieves >95% purity at a reflux ratio of 5:1.

Q & A

Q. Why do MD simulations underestimate water solubility in 1-Hexanol compared to experimental data (~23 mol% vs. 30 mol%)?

- Simulations initiated at 30 mol% water equilibrate to 23 mol% due to ion pairing in aqueous phases, which reduces organic-phase miscibility. Force field parameterization for hydrogen bonding in polarizable models may resolve this discrepancy .

Methodological Recommendations

- Contradiction Analysis : When reconciling DNAPL volume changes (), combine batch experiments with interfacial tension measurements to isolate mobilization vs. solubilization effects.

- Experimental Design : For oxidation studies (), use pressure-calibrated JSRs to map low- vs. high-temperature pathways.

- Data Validation : Cross-reference SANS structural parameters () with cryo-TEM to confirm micelle-vesicle transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.